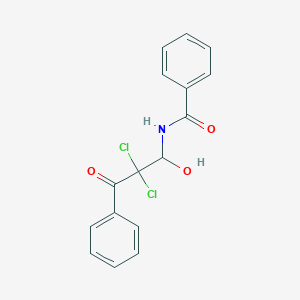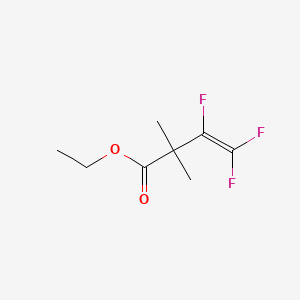
5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexanol, featuring a methylidene group and a prop-1-en-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of metal catalysts and phenolic compounds to facilitate the formation of the desired product . The reaction conditions often include specific temperatures and pressures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce different alcohols .
Wissenschaftliche Forschungsanwendungen
5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential therapeutic properties.
Medicine: It is investigated for its potential use in drug development and as a bioactive compound.
Industry: This compound is used in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone:
3-Methyl-6-(1-methylethenyl)cyclohex-2-en-1-ol:
Uniqueness
5-Methylidene-2-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
| 136997-72-3 | |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
5-methylidene-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h9-11H,1,3-6H2,2H3 |
InChI-Schlüssel |
QYNSYIHTNODQME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CCC(=C)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)


![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)


